Product packaging for N-Methylmethanesulfonamide(Cat. No.:CAS No. 1184-85-6)

N-Methylmethanesulfonamide

Cat. No.: B075009
CAS No.: 1184-85-6
M. Wt: 109.15 g/mol
InChI Key: UHNHTTIUNATJKL-UHFFFAOYSA-N
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Description

N-Methylmethanesulfonamide is a versatile and valuable small molecule reagent characterized by its polar sulfonamide group and N-methyl substitution. This structure imparts unique properties as a building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its primary research value lies in its role as a synthetic precursor to various sulfonamide-based scaffolds, which are prevalent in medicinal chemistry due to their ability to act as bioisosteres for carboxylic acids, esters, and other functional groups, thereby modulating the physicochemical and pharmacokinetic properties of lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO2S B075009 N-Methylmethanesulfonamide CAS No. 1184-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylmethanesulfonamide
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InChI

InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHNHTTIUNATJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID80152112
Record name Methanesulfonamide, N-methyl-
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Molecular Weight

109.15 g/mol
Source PubChem
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CAS No.

1184-85-6
Record name N-Methylmethanesulfonamide
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Record name Methanesulfonamide, N-methyl-
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Record name N-Methylmethanesulfonamide
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Record name Methanesulfonamide, N-methyl-
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Synthetic Methodologies and Mechanistic Pathways of N Methylmethanesulfonamide and Its Derivatives

Established Synthetic Routes for N-Methylmethanesulfonamide

Reaction of Methanesulfonyl Chloride with Methylamine (B109427)

The most common and well-established method for the synthesis of this compound involves the reaction of methanesulfonyl chloride with methylamine. This reaction is a classic example of a nucleophilic substitution at a sulfonyl center, where the nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This process results in the displacement of the chloride ion and the formation of the sulfonamide bond.

A typical laboratory-scale procedure involves the dropwise addition of methanesulfonyl chloride to a stirred solution of methylamine in a suitable solvent, such as ethanol, at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The reaction is generally carried out for several hours to ensure complete conversion. Upon completion, the solvent is typically removed under vacuum, and the resulting residue is treated with a solvent like dichloromethane (B109758) to precipitate the methylamine hydrochloride byproduct, which can then be removed by filtration. The final product, this compound, is obtained after concentrating the filtrate, often as an oil.

ReactantsSolventTemperatureReaction TimeYield
Methanesulfonyl Chloride, MethylamineEthanol0°C to room temperature16 hours82%
Methanesulfonyl Chloride, Monomethylamine1-Nitropropane15-25°C1.5-2.0 hoursNot specified

Alternative and Modified Synthetic Procedures

Variations of the standard procedure exist to optimize reaction conditions, improve yield, and simplify purification. One such modification involves using a nitroalkane, like 1-nitropropane, as the reaction diluent. In this method, the amine hydrochloride salt byproduct precipitates out of the solution at a moderately elevated temperature and can be easily separated by filtration. The this compound product can then be isolated from the nitroalkane solvent through techniques such as extraction, crystallization, or distillation.

Synthesis of this compound Derivatives

Approaches to Substituted Methanesulfonamides

The synthesis of substituted this compound derivatives is crucial for various applications, including the development of new pharmaceutical agents. These derivatives can be prepared through several synthetic strategies.

One common approach is the N-arylation of methanesulfonamide (B31651) . This involves coupling methanesulfonamide with various aryl halides. Palladium-catalyzed cross-coupling reactions have been developed to facilitate this transformation, offering a high-yielding route that avoids the use of potentially genotoxic reagents that can arise from reacting an aniline (B41778) with methanesulfonyl chloride. For instance, the reaction of 3-fluoroaniline (B1664137) with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) is a common method to synthesize 1-(3-fluorophenyl)-N-methylmethanesulfonamide.

Another strategy involves the synthesis of N-heterocyclic methanesulfonamides . These compounds are present in numerous FDA-approved drugs. The synthesis of these derivatives is a significant focus for synthetic organic chemists. For example, N-methyl benzenemethane sulfonamide substituted carbazoles and pyrazoles have been synthesized through the cyclization of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with appropriate ketones.

Furthermore, the synthesis of complex derivatives, such as those required for the production of rosuvastatin (B1679574), involves multi-step processes. These syntheses often start from functionalized pyrimidine (B1678525) precursors which undergo mesylation and subsequent transformations to yield the desired this compound derivative.

Derivative TypeSynthetic ApproachKey Reagents/Catalysts
N-Aryl MethanesulfonamidesN-arylation of methanesulfonamideAryl halides, Palladium catalysts
N-Heterocyclic MethanesulfonamidesCyclization reactions1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride, ketones
Complex Pharmaceutical IntermediatesMulti-step synthesis from functionalized precursorsMesyl chloride, sodium tert-pentoxide, DIBAL/HCl

Functional Group Interconversions Involving this compound Moieties

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. In the context of this compound and its derivatives, FGIs play a crucial role in modifying the molecule to achieve desired properties.

A key FGI is the conversion of an alcohol to a sulfonate ester, such as a mesylate, by reacting the alcohol with methanesulfonyl chloride. This transformation is valuable because sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of other functional groups. For example, a hydroxyl group on a derivative containing the this compound moiety can be converted to a mesylate, which can then be displaced by a nucleophile like a halide ion.

Another important FGI is the reduction of functional groups within the this compound derivative. For instance, in the synthesis of rosuvastatin intermediates, a carboxylate group on a pyrimidine ring bearing an this compound substituent is reduced to a primary alcohol using reagents like diisobutylaluminium hydride (DIBAL-H). This alcohol can then be further transformed, for example, by oxidation to an aldehyde or conversion to a halide.

Catalytic Strategies in this compound Synthesis

Catalysis offers efficient and milder reaction conditions for the synthesis of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions are widely used for the N-arylation of methanesulfonamide. These methods provide a general and high-yielding route to N-aryl methanesulfonamides from aryl bromides and chlorides, avoiding the formation of genotoxic impurities.

Copper-catalyzed reactions have also been employed. For instance, a copper-catalyzed cross-coupling of aryl halides with primary amides has been reported. Furthermore, N-heterocyclic carbene (NHC) copper(I) complexes have been shown to be highly active catalysts for the synthesis of N-sulfonylamidines under mild, solvent-free conditions.

Ruthenium-catalyzed N-alkylation provides another avenue for modifying sulfonamides. Using catalysts like [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands, primary sulfonamides can be alkylated.

Transition metal-catalyzed C-H amination is an emerging strategy for the synthesis of N-heterocycles, which can incorporate the this compound moiety. This approach offers high efficiency and atom economy.

Catalytic StrategyMetal/CatalystApplication
Cross-CouplingPalladiumN-arylation of methanesulfonamide
Cross-CouplingCopperN-arylation of amides
Amidine SynthesisN-Heterocyclic Carbene Copper(I)Synthesis of N-sulfonylamidines
N-AlkylationRutheniumAlkylation of primary sulfonamides

Industrial Scale Synthesis Considerations for this compound

The large-scale production of this compound primarily revolves around the reaction of methanesulfonyl chloride with methylamine. chemicalbook.comwikipedia.org While specific details for the industrial-scale synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from processes involving similar N-substituted sulfonamides. Key considerations for transitioning the synthesis from a laboratory to an industrial setting include reaction conditions, purification strategies, and cost-effectiveness.

One of the foremost challenges in the industrial synthesis of sulfonamides is the management of byproducts. The reaction between an arylamine and methanesulfonyl chloride, for instance, can lead to the formation of bis(methanesulfonylamino) byproducts, which complicates purification and reduces the yield of the desired product. To mitigate this, industrial processes often employ an excess of the amine or use a hydrochloric acid scavenger, such as triethylamine or pyridine (B92270), to drive the reaction to completion. However, the recovery and recycling or disposal of this acid scavenger can significantly increase production costs.

To address these challenges, alternative approaches have been developed. One such method involves the use of phase-transfer catalysts. For example, the synthesis of N-(substituted aryl)sulfonamides has been achieved in high yields and purity by reacting an arylamine with methanesulfonyl chloride in water under controlled pH conditions, using a tetraalkylammonium halide as a phase-transfer catalyst. This method is environmentally benign as it avoids the use of organic solvents and acid scavengers.

For the production of derivatives of this compound, continuous flow reactors are being explored as a means to improve control over reaction parameters such as temperature and pressure, leading to higher yields and more consistent product quality. The use of automated systems in conjunction with flow reactors can further enhance efficiency and reduce the potential for human error in a large-scale manufacturing environment.

The choice of solvent is another critical factor. While dichloromethane is often used in laboratory-scale synthesis, its use in industrial processes is becoming less favorable due to environmental and safety concerns. Water, as a solvent, presents a more sustainable alternative, particularly when combined with phase-transfer catalysis.

The table below summarizes key parameters and challenges in the industrial synthesis of sulfonamides, which are applicable to this compound.

ParameterIndustrial ConsiderationPotential Solution
Reactants Purity of methanesulfonyl chloride and methylamine.Stringent quality control of raw materials.
Stoichiometry Molar ratio of reactants to maximize yield and minimize byproducts.Optimization studies to determine the ideal reactant ratios.
Solvent Environmental impact, cost, and ease of recovery.Use of aqueous systems or recyclable organic solvents.
Temperature Control of exothermic reactions to prevent side reactions.Use of jacketed reactors with efficient cooling systems.
Pressure Potential for pressure build-up from evolved HCl gas.Reactors designed to handle pressure or operate under vacuum.
Catalyst Use of acid scavengers or phase-transfer catalysts.Selection of cost-effective and recyclable catalysts.
Purification Removal of byproducts and unreacted starting materials.Crystallization, distillation, or chromatographic methods.
Waste Management Disposal of solvent waste and byproducts.Implementation of solvent recycling and waste treatment protocols.

Mechanistic Investigations of this compound Formation and Derivatization

The formation of this compound from methanesulfonyl chloride and methylamine is generally understood to proceed through a nucleophilic substitution reaction. The nitrogen atom of methylamine, being a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is often described as an SN2-type pathway. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

The mechanism can be influenced by the reaction conditions, particularly the pH. In the hydrolysis of methanesulfonyl chloride, different mechanisms are proposed to operate at different pH ranges. At a neutral to slightly acidic pH, a direct nucleophilic attack by water on the sulfonyl chloride is suggested. researchgate.net As the pH increases, a rate-determining attack by a hydroxide (B78521) anion can lead to the formation of a highly reactive intermediate known as sulfene (B1252967) (CH₂=SO₂). wikipedia.orgresearchgate.net This sulfene intermediate is then rapidly trapped by a nucleophile, such as water or an amine. While direct evidence for the involvement of sulfene in the reaction of methanesulfonyl chloride with methylamine is not extensively detailed, it remains a plausible pathway under certain basic conditions.

The derivatization of this compound can occur through various chemical transformations, including oxidation, reduction, and substitution reactions involving the sulfonamide group or other functional groups present in a derivative molecule.

For instance, the derivatization of this compound can involve N-acylation to produce N-acyl-N-methylmethanesulfonamides. The mechanism of N-acylation often involves the use of a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the sulfonamide nitrogen.

The table below outlines the plausible mechanistic pathways for the formation and derivatization of this compound.

ReactionProposed MechanismKey Intermediates/Transition StatesInfluencing Factors
This compound Formation Nucleophilic Substitution (SN2-type)Pentacoordinate sulfur transition state.Polarity of the solvent, basicity of the amine.
This compound Formation Elimination-Addition (via Sulfene)Sulfene (CH₂=SO₂) intermediate.pH of the reaction medium, presence of a strong base.
N-Acylation of this compound Nucleophilic Acyl SubstitutionTetrahedral intermediate.Nature of the acylating agent and coupling reagent.
Reduction of a Derivative (e.g., a nitro group) Catalytic Hydrogenation or Chemical ReductionSurface-adsorbed species on a catalyst or radical anions.Choice of reducing agent and catalyst.
Oxidation of a Derivative (e.g., an alkyl side chain) Free Radical or Metal-Catalyzed OxidationPeroxy radicals, high-valent metal-oxo species.Oxidizing agent, presence of a catalyst.

Further detailed kinetic and computational studies would be beneficial to provide a more definitive understanding of the reaction coordinates and transition state energies for these transformations, ultimately enabling more precise control over the synthesis of this compound and its valuable derivatives.

N Methylmethanesulfonamide As a Versatile Building Block and Reagent in Organic Synthesis

N-Methylmethanesulfonamide in Functional Group Transformations

The reactivity of the N-H bond and the influence of the sulfonyl group make this compound and related sulfonamides substrates for various functional group transformations.

Amidation and esterification are fundamental reactions in organic synthesis for the formation of amides and esters, respectively. Generally, amidation involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid. Esterification typically involves the reaction of a carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or the reaction of a carboxylic acid derivative with an alcohol. masterorganicchemistry.com While this compound contains an N-H bond characteristic of an amine functional group, its direct application as a standard amine component in amidation or as a catalyst or reagent in esterification reactions is not extensively documented in the reviewed scientific literature.

Sulfonamides can undergo oxidation at the carbon atom adjacent to the nitrogen. A notable transformation is the oxidation of sulfonamides to yield N-sulfonylimines. researchgate.net This reaction provides a pathway to reactive intermediates that can be used in subsequent synthetic steps, such as Friedel-Crafts arylation reactions. researchgate.net Various methods have been developed for this transformation, including systems mediated by N-hydroxyphthalimide (NHPI), which allow the reaction to proceed under mild conditions. researchgate.net While these methods are applicable to a broad scope of sulfonamides, specific studies detailing the oxidation of this compound itself are not prominent. Another related reaction involves the oxidation of N-ynylsulfonamides using dimethyl sulfoxide (B87167) (DMSO) as a nucleophilic oxidant to produce N-sulfonyl-2-aryloxoacetamides.

This compound in Carbon-Carbon and Carbon-Nitrogen Bond Formations

This compound and its derivatives serve as precursors and substrates in reactions that construct key carbon-carbon and carbon-nitrogen bonds, highlighting their utility as building blocks in molecular synthesis.

Acylative cross-coupling reactions, such as the acyl Suzuki cross-coupling, are powerful methods for the synthesis of ketones by forming a carbon-carbon bond between an acyl group and an organoboron reagent. mdpi.comnih.gov This reaction class has seen significant advances, with various acyl electrophiles being employed, including amides, esters, and anhydrides. mdpi.comnih.gov Research has shown that N,N-bis(methanesulfonyl)amides can serve as effective acyl-transfer reagents in Suzuki cross-coupling reactions, enabling the synthesis of a wide range of unsymmetrical ketones under mild conditions. mdpi.com However, the direct use of this compound as a primary reagent or building block in this specific type of acylative cross-coupling is not described in the surveyed literature.

A significant application of this compound derivatives is in the α-arylation of sulfonamide-stabilized enolates. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond at the position alpha to the sulfonyl group. Research has demonstrated that N-substituted N-methylmethanesulfonamides can be effectively arylated using aryl bromides or iodides.

For example, the treatment of N-benzyl-N-methylmethanesulfonamide with an aryl halide in the presence of a palladium catalyst and a suitable base and ligand results in the corresponding α-arylated product. The reaction conditions, including the choice of base, solvent, and temperature, are crucial for achieving good yields.

Table 1: Palladium-Catalyzed α-Arylation of N-Benzyl-N-methylmethanesulfonamide

Aryl HalideCatalystBaseLigandSolventTemperature (°C)Yield (%)
IodobenzenePd(OAc)₂NaOᵗBuPPh₃Toluene7063
BromobenzenePd(OAc)₂NaOᵗBuPPh₃Toluene11077

This methodology provides a valuable route for synthesizing complex sulfonamides with an aryl group directly attached to the carbon adjacent to the nitrogen atom, demonstrating the utility of the this compound scaffold as a key building block.

The N-methylation of amines is a crucial transformation for synthesizing N-methylated compounds, which are important in organic synthesis and drug discovery. The use of methanol (B129727) as a C1 source for this purpose is considered an environmentally friendly and atom-economical approach, often proceeding via a "borrowing hydrogen" mechanism catalyzed by transition metals like ruthenium or iridium. This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the N-alkylated amine.

While this method is used to synthesize a wide variety of N-methylated amines, and this compound is itself an N-methylated compound, its role as a reagent or catalyst in the N-methylation of other amines using methanol is not established in the available scientific literature.

Application in Heterocyclic Synthesis

This compound and its derivatives are instrumental in the construction of various heterocyclic systems. These frameworks are core components of many biologically active compounds.

A derivative of this compound, N-(chloromethyl)-N-methylmethanesulfonamide, serves as a key building block in the efficient synthesis of seven-membered aza-sultams. These sultams, which are cyclic sulfonamides, are important heterocyclic scaffolds. The synthesis involves a two-step, base-mediated reaction sequence where N-(chloromethyl)-N-methylmethanesulfonamide is reacted with ambiphilic building blocks like 1H-azole-2-carbonitriles.

The resulting aza-sultams are not merely synthetic curiosities; they are functional intermediates that can undergo further chemical transformations. For instance, the β-enamine sulfonamide moiety within the newly formed sultam ring can participate in cascade reactions to generate more complex fused pyridine (B92270) heterocycles. The synthetic utility of these aza-sultams is further demonstrated through reactions such as hydrolysis, reduction, and various cross-coupling reactions, highlighting their versatility as precursors to diverse chemical entities.

Key Reactants in Aza-Sultam Synthesis
ReactantRoleResulting Heterocycle
N-(chloromethyl)-N-methylmethanesulfonamideKey building block7-membered Aza-Sultams
1H-azole-2-carbonitrileAmbiphilic building block

The N-methyl-N-methanesulfonylamino group, derived from this compound, is a critical feature in a significant class of substituted pyrimidine (B1678525) derivatives that exhibit potent biological activity. Specifically, this moiety is a cornerstone in the structure of several HMG-CoA reductase inhibitors, a class of drugs widely used to lower cholesterol. nih.gov

In the synthesis of these therapeutic agents, the pyrimidine ring is functionalized with the N-methyl-N-methanesulfonylamino group. This particular substitution has been found to be crucial for the high potency of these compounds. For example, the drug Rosuvastatin (B1679574) and its analogues feature this specific pyrimidine core. magtechjournal.comscirp.orggoogle.com The synthesis of these molecules involves the construction of a pyrimidine scaffold that already contains the this compound group, which is then elaborated with other necessary side chains. nih.govresearchgate.net

The research in this area has led to the development of a novel series of methanesulfonamide (B31651) pyrimidine-substituted compounds. nih.gov One such compound, selected for further evaluation, demonstrated approximately four times the potency of lovastatin (B1675250) in inhibiting HMG-CoA reductase in vitro. nih.gov

Examples of Pyrimidine Derivatives Incorporating the this compound Moiety
Compound ClassKey Structural FeatureBiological TargetReference
Rosuvastatin and analogs2-(N-methyl-N-methanesulfonylamino)pyrimidineHMG-CoA Reductase nih.govmagtechjournal.comscirp.org
Novel HeptenoatesN-methyl-N-methanesulfonylaminopyrimidineHMG-CoA Reductase nih.govdocumentsdelivered.com

This compound in the Construction of Complex Organic Scaffolds

Beyond the synthesis of individual heterocyclic rings, this compound plays a crucial role in the construction of more complex organic scaffolds that serve as the foundation for synthesizing pharmaceutically important molecules. A prime example is its use in creating the core structure of Rosuvastatin.

The key intermediate in many syntheses of Rosuvastatin is N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. researchgate.net This molecule is not just a simple pyrimidine derivative; it is a complex scaffold that presents functional handles for further chemical modifications, such as Wittig or Horner-Wadsworth-Emmons reactions, to build the characteristic heptenoic acid side chain of statins. scirp.orgresearchgate.net

Furthermore, this pyrimidine scaffold derived from this compound has been utilized to synthesize novel and structurally diverse molecules. For instance, it has been used as a dipolarophile in 1,3-dipolar cycloaddition reactions with azomethine ylides to create complex spiropyrrolizidine analogues, demonstrating its utility in generating molecular complexity. researchgate.net The robustness and versatility of this scaffold underscore the importance of this compound as a starting material for building intricate molecular architectures with potential therapeutic applications.

Application of this compound-Derived Scaffolds
Scaffold/IntermediateSynthetic ApplicationResulting Complex MoleculeReference
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamideWittig OlefinationRosuvastatin scirp.orggoogle.comresearchgate.net
Chalcones derived from the Rosuvastatin intermediate1,3-Dipolar CycloadditionSpiropyrrolizidine Analogues researchgate.net

Medicinal Chemistry and Pharmaceutical Research Applications of N Methylmethanesulfonamide Derivatives

N-Methylmethanesulfonamide as a Core Scaffold for Bioactive Molecules

The flexibility of the this compound scaffold allows for the introduction of the methyl and methanesulfonamide (B31651) groups into different molecular frameworks, offering a platform for developing diverse derivatives. guidechem.com Researchers utilize this scaffold to design and synthesize new chemical entities with potential applications in various therapeutic areas. The ability to modify the core structure of this compound enables the fine-tuning of biological activity and the exploration of structure-activity relationships, which is a fundamental aspect of drug discovery.

Development of this compound Derivatives with Therapeutic Potential

The inherent versatility of the this compound scaffold has led to the development of numerous derivatives with a broad spectrum of therapeutic applications. Scientists have successfully synthesized and evaluated a variety of these compounds, demonstrating their potential in several key areas of medicinal research.

DNA methyltransferases (DNMTs) are a family of enzymes crucial for the epigenetic regulation of gene expression, and their inhibition is an attractive strategy in drug discovery, particularly for cancer therapy. mdpi.com While specific research on this compound derivatives as direct DNMT1 inhibitors is an emerging area, the broader class of compounds containing sulfonylurea and sulfonamide moieties has been investigated for this purpose. nih.gov For instance, the approved drug glyburide, which contains a sulfonylurea group, has been identified as an inhibitor of DNMT1. nih.gov This suggests that the sulfonamide scaffold, central to this compound, can be a valuable starting point for designing novel, non-nucleoside DNMT1 inhibitors. mdpi.comnih.gov The development of such inhibitors is a promising avenue for creating new epigenetic-based therapies. mdpi.com

Antibacterial Activity:

Derivatives of this compound have shown significant potential as antibacterial agents. A study on a series of α-tolylsulfonamide derivatives, which share the core sulfonamide structure, demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid was found to be highly effective against Staphylococcus aureus, while 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate (B8461500) showed strong activity against Escherichia coli. nih.gov The antibacterial action of these compounds is believed to stem from the ability of the sulfonamide group to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth. nih.gov Another study highlighted that N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide was the most active agent against Escherichia coli and Staphylococcus aureus. covenantuniversity.edu.ngijddd.com

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

Compound Name Target Organism Minimum Inhibitory Concentration (MIC)
1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid Staphylococcus aureus 1.8 µg/mL
4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate Escherichia coli 12.5 µg/mL
N,N-diethyl-2-(4-methylphenylsulfonamido) -3-phenylpropanamide Escherichia coli 12.5 µg/mL

Anticancer Properties:

The sulfonamide scaffold is also a key feature in a number of anticancer agents. Research has shown that derivatives of sulfonamides can exhibit cytotoxic effects against various human cancer cell lines. nih.gov For example, certain novel sulfonamides have demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-468 and MCF-7) and cervical cancer cells (HeLa). nih.gov The anticancer potential of sulfonamide derivatives is an active area of research, with studies exploring their mechanisms of action, which may include the inhibition of carbonic anhydrase enzymes, disruption of the cell cycle, and induction of apoptosis. smolecule.comresearchgate.netmdpi.com One study identified 2,5-Dichlorothiophene-3-sulfonamide as a promising anticancer drug with significant activity against HeLa, MDA-MB231, and MCF-7 cells. nih.gov

Table 2: Anticancer Activity of a Selected Sulfonamide Derivative

Compound Name Cancer Cell Line GI50 (Concentration for 50% Growth Inhibition)
2,5-Dichlorothiophene-3-sulfonamide HeLa 7.2 ± 1.12 µM
2,5-Dichlorothiophene-3-sulfonamide MDA-MB231 4.62 ± 0.13 µM

This compound derivatives have been investigated for their anti-inflammatory properties. A study focused on the design and synthesis of novel chalcone, pyrazoline, and pyridine (B92270) derivatives bearing a methanesulfonamide moiety. nih.gov These compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov The results indicated that several of the synthesized pyrazoline derivatives exhibited potent anti-inflammatory activity and selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov Specifically, the pyrazoline derivative 4h was highlighted for its safe effect on the gastric mucosa in histopathological studies. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Research has explored the potential of sulfonamide derivatives as AChE inhibitors. mdpi.com A study involving the synthesis of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives revealed their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Molecular docking studies have been employed to understand the binding interactions between these sulfonamide derivatives and the active site of the AChE enzyme. mdpi.comresearchgate.net These findings suggest that the this compound scaffold could be a valuable template for the development of new therapeutic agents for neurodegenerative diseases.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound plays a significant role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com Its utility as a versatile organic synthesis reagent allows for its incorporation into complex molecular structures. nbinno.comnbinno.com The compound serves as a reliable source for introducing the methylsulfonamide functionality, which is often essential for the desired biological activity of the final drug product. nbinno.com Pharmaceutical manufacturers and researchers rely on high-purity this compound to ensure the quality and consistency of their synthesized compounds. nbinno.com It is used in a range of chemical reactions, including amidation and esterification, to build the core structures of more intricate pharmaceutical molecules. guidechem.com

Precursor in Sumatriptan Synthesis

The synthesis of Sumatriptan, a medication used for migraines and cluster headaches, prominently features a derivative of this compound as a key starting material. nih.gov The industrial synthesis of Sumatriptan typically employs the Fischer indole (B1671886) synthesis. niscpr.res.in This classic reaction in organic chemistry creates the indole ring system, which is a core structural component of Sumatriptan.

The direct precursor containing the this compound moiety is 4-Hydrazino-N-methylbenzenemethanesulfonamide. clockss.orgcymitquimica.comprepchem.com This compound serves as the hydrazine (B178648) component in the Fischer indole synthesis. The synthesis begins with the diazotization of 4-Amino-N-methylbenzenemethanesulfonamide, followed by reduction to yield 4-Hydrazino-N-methylbenzenemethanesulfonamide. prepchem.com

This key intermediate is then reacted with 4,4-dimethoxy-N,N-dimethylbutanamine in the presence of an acid catalyst, such as polyphosphoric acid. google.com This reaction first forms a hydrazone, which then undergoes a clockss.orgclockss.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the indole ring. The final step involves the reductive amination of an intermediate to introduce the dimethylaminoethyl side chain at the 3-position of the indole, thus completing the synthesis of Sumatriptan. google.com

An improved synthesis method involves the N-protection of the sulfonamide group in 4-Hydrazino-N-methylbenzenemethanesulfonamide with an ethoxycarbonyl group. This modification was found to enhance the yield of the desired indole product and simplify its purification by preventing the formation of certain by-products during the indolization process. clockss.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

For tryptamine-based 5-HT1D agonists like Sumatriptan, the sulfonamide moiety at the 5-position of the indole ring plays a crucial role in its efficacy. SAR studies on related compounds have shown that this group is important for potent agonist activity. nih.gov

In a series of 5-(oxadiazolyl)tryptamines designed as 5-HT1D receptor agonists, the incorporation of a benzyl (B1604629) sulfonamide group led to some of the most potent compounds. nih.gov This highlights the importance of the sulfonamide group in interacting with the receptor. The study revealed a large binding pocket in the 5-HT1D receptor that can accommodate various substituents. Modifications to the group attached to the sulfonamide nitrogen, as well as the linker between the indole and the sulfonamide, have been explored to optimize potency and selectivity. nih.gov

Key findings from SAR studies of sulfonamide-containing 5-HT1D agonists indicate that:

The Sulfonamide Moiety: The presence of the sulfonamide group is a key feature for high affinity and agonist activity at the 5-HT1D receptor.

Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen can influence potency. In Sumatriptan, this is a methyl group.

Linker Length and Composition: The methylene (B1212753) linker between the indole C5 position and the sulfonamide group is also a determinant of activity.

The following table summarizes the key structural features and their importance in the SAR of this compound derivatives as 5-HT1D agonists:

Molecular FragmentModificationEffect on 5-HT1D Agonist Activity
Sulfonamide Group Presence vs. AbsenceEssential for potent activity
N-Alkyl Group Methyl (as in Sumatriptan)Contributes to optimal binding
Linker Methylene bridgeImportant for correct positioning in the receptor binding site

These SAR studies are crucial for the design of new generations of triptans and other 5-HT1D receptor agonists with improved pharmacological profiles. biomedres.us

Advanced Computational and Theoretical Investigations of N Methylmethanesulfonamide

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and spectroscopic properties of N-Methylmethanesulfonamide. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to predict molecular structures, vibrational frequencies, and other spectroscopic properties with a good balance of accuracy and computational cost. mdpi.comresearchgate.netnih.gov DFT studies on molecules structurally related to this compound, such as other sulfonamides, have been used to optimize molecular geometries and calculate harmonic vibrational frequencies. nih.govresearchgate.netmdpi.com

These calculations are crucial for interpreting experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.govmdpi.com For instance, theoretical spectrograms can be constructed and compared with experimental spectra to assign specific vibrational modes to the stretching and bending of bonds within the molecule. nih.gov DFT calculations also allow for the analysis of electronic properties, such as the distribution of electron density, which can help in understanding the molecule's reactivity and intermolecular interactions. researchgate.net The calculated vibrational frequencies for related sulfonamide compounds often show good agreement with experimental values after applying appropriate scaling factors. nih.gov

Ab initio calculations, which are based on first principles without using experimental data for parametrization, are particularly useful for detailed conformational analysis. These methods have been applied to this compound to study its rotational and inversion barriers. acs.org The molecule's flexibility is largely determined by rotation around the sulfur-nitrogen (S-N) bond and inversion at the nitrogen atom.

Studies have calculated the energy barriers for these conformational changes. For example, the rotation around the S-N bond in this compound has a significant energy barrier, which is a characteristic feature of sulfonamides due to the partial double-bond character of the S-N bond. researchgate.net Similarly, the nitrogen inversion barrier determines the stereochemical stability of the nitrogen center. Ab initio methods like the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to compute these barriers, providing insights into the molecule's dynamic behavior and the relative stability of its different conformers. acs.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, solvent effects, and thermodynamic properties. nih.govarxiv.org

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape in different environments, such as in aqueous solution. rsc.org These simulations can reveal how the molecule interacts with solvent molecules, how its conformation changes over time, and the stability of different conformers. nih.gov By analyzing the simulation trajectory, properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of the molecular structure. frontiersin.orgnih.gov Although specific MD studies on this compound are not extensively documented in the provided context, the methodology is broadly applicable to understanding its dynamic behavior and interactions, which is crucial for predicting its properties in a biological or chemical system. researchgate.net

In Silico Approaches for Biological Activity Prediction

In silico methods use computational models to predict the biological activity of molecules, accelerating the drug discovery process by prioritizing compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgfiveable.me QSAR models are built by correlating calculated molecular descriptors (physicochemical properties or theoretical structural parameters) of a set of compounds with their experimentally determined biological activities. nih.govlibretexts.org

For sulfonamide derivatives, QSAR studies have been conducted to predict their potential as anticancer agents, among other activities. nih.govnih.gov These models use various molecular descriptors, such as topological, electronic, and conformational parameters, to build a predictive model. researchgate.net The resulting QSAR equation can then be used to estimate the activity of new or untested compounds, including this compound, based solely on their molecular structure. wikipedia.org This approach helps in designing new molecules with potentially enhanced biological activity and in understanding the structural features that are crucial for a specific therapeutic effect. nih.govlongdom.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov The primary goal of docking is to predict the binding mode and affinity of the ligand to the active site of the target protein. rjptonline.org

This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of drug-target interactions. nih.gov Numerous studies have performed molecular docking on sulfonamide derivatives to explore their interactions with various biological targets, such as carbonic anhydrases and protein kinases. nih.govnih.govmdpi.com These studies analyze the binding interactions, including hydrogen bonds and hydrophobic contacts, between the sulfonamide molecule and the amino acid residues in the protein's active site. nih.govmdpi.commdpi.com The results are often expressed as a binding affinity or docking score, which estimates the strength of the interaction. nih.govnih.gov

Theoretical Studies of Intermolecular Interactions and Crystal Packing

Theoretical and computational chemistry provides powerful tools for elucidating the nuanced intermolecular interactions that govern the crystal packing of this compound. These studies offer insights beyond experimental methods, allowing for the quantification of interaction energies and the detailed analysis of how molecules assemble in the solid state. nih.govsemanticscholar.org

The crystal structure of this compound, which is a liquid at ambient temperature, has been determined at 150 K. researchgate.net Computational analysis of its crystal structure reveals a sophisticated network of non-covalent interactions responsible for its supramolecular architecture. nih.gov The primary and most significant intermolecular force is the hydrogen bond formed between the amide hydrogen (N-H) as the donor and a sulfonyl oxygen atom (S=O) as the acceptor. This N-H···O interaction is a dominant directional force that links adjacent molecules.

Table 1: Selected Crystallographic Data for this compound at 150 K

ParameterValue
Chemical FormulaC₂H₇NO₂S
Molecular Weight109.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
C-N-S-C Torsion Angle-65.57 (20)° researchgate.net
H-N-S-C Torsion Angle71 (2)° researchgate.net

To further dissect the contributions of various intermolecular contacts, Hirshfeld surface analysis is a widely used computational method. nih.govnih.govrsc.org This technique partitions crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal electron density. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can visualize and quantify intermolecular interactions. nih.gov Red spots on the dnorm surface highlight contacts that are shorter than the van der Waals radii sum, indicating key interactions like hydrogen bonds. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts in Sulfonamide Crystals from Hirshfeld Surface Analysis

(Note: Data is representative of the sulfonamide class of compounds to illustrate typical findings from this theoretical method.)

Interaction TypeTypical Contribution Range (%)Significance
O···H / H···O17 - 41% nih.govnih.govRepresents strong N-H···O and weaker C-H···O hydrogen bonds.
H···H27 - 54% nih.govnih.govRepresents van der Waals forces and dispersion; a major contributor due to the abundance of hydrogen atoms.
C···H / H···C12 - 21% nih.govnih.govIndicates weak C-H···π or van der Waals interactions.
O···C / C···O~6% nih.govWeak electrostatic and dispersion interactions.
O···O~5% nih.govRepulsive or weakly attractive interactions.

Ab initio calculations and Density Functional Theory (DFT) are also employed to calculate the pairwise interaction energies between molecules within the crystal. nih.govnih.gov These quantum mechanical methods can separate the total interaction energy into its constituent parts, such as electrostatic, dispersion, and repulsion components, providing a deeper understanding of the forces driving crystal formation. semanticscholar.orgrsc.org For sulfonamides, these calculations confirm that strong electrostatic interactions from hydrogen bonds and significant dispersion forces are the primary drivers for crystal packing. nih.gov

Analytical and Spectroscopic Characterization Techniques for N Methylmethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-Methylmethanesulfonamide, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the two different methyl groups and the amine proton are observed. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the sulfonyl group. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately δ 4.82 (broad singlet, 1H, N-H), δ 2.93 (singlet, 3H, S-CH₃), and δ 2.79 (singlet, 3H, N-CH₃). The broadness of the N-H signal is characteristic and can be attributed to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The singlet nature of the methyl signals indicates no adjacent protons to couple with.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.82Broad Singlet1HN-H
2.93Singlet3HS-CH₃
2.79Singlet3HN-CH₃

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, and S=O functional groups. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups are expected in the 2800-3000 cm⁻¹ region. The most prominent features in the IR spectrum of a sulfonamide are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, which are typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. For this compound, the symmetric stretching vibration of the SO₂ group is expected to give a strong Raman signal. The C-S and S-N stretching vibrations would also be observable in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Expected Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
N-H Stretch3300-3500IR, Raman
C-H Stretch2800-3000IR, Raman
SO₂ Asymmetric Stretch1300-1350IR
SO₂ Symmetric Stretch1140-1180IR, Raman
C-S Stretch650-800Raman
S-N Stretch800-950Raman

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of sulfonamides is a well-studied process and typically involves the cleavage of the S-N and S-C bonds. Common fragmentation pathways for sulfonamides include the loss of the sulfonyl group as SO₂ (a loss of 64 Da). For this compound, characteristic fragments would likely arise from the loss of a methyl group (CH₃, 15 Da) from either the nitrogen or sulfur atom, and the cleavage of the S-N bond to generate ions corresponding to [CH₃SO₂]⁺ and [CH₃NH]⁺ or related fragments.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is well-suited for the analysis of polar and thermally labile compounds like this compound. In the context of analyzing related compounds such as alkyl methanesulfonates, LC-MS/MS methods have been developed that utilize electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. Such methods could be readily adapted for the quantitative analysis of this compound in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound by GC-MS, derivatization might be necessary to improve its volatility and chromatographic behavior, although direct analysis is also possible. GC-MS methods have been successfully developed for the trace analysis of related genotoxic impurities like methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS) in active pharmaceutical ingredients. These methods often employ a capillary column and electron ionization, with detection in either full scan or selected ion monitoring (SIM) mode for increased sensitivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined at a low temperature of 150 K.

The crystallographic study revealed that in the solid state, the molecule adopts a conformation where both the N-methyl group and the hydrogen atom attached to the amide nitrogen are in a gauche position relative to the sulfonyl methyl group. The determined torsion angles for C-N-S-C and H-N-S-C are -65.57(20)° and 71(2)°, respectively. This detailed structural information is invaluable for understanding the molecule's conformational preferences and its potential interactions in a condensed phase.

Interactive Data Table: Selected Crystallographic Data for this compound

ParameterValue
Temperature150 K
C-N-S-C Torsion Angle-65.57(20)°
H-N-S-C Torsion Angle71(2)°

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is involved.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring reactions. For instance, in the synthesis of sulfonamides, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the progress of the reaction can be visualized, often with the aid of a UV lamp or a chemical staining agent.

High-performance liquid chromatography (HPLC) is a powerful technique for the quantitative assessment of purity. An HPLC method for this compound would typically involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, although a more universal detector like a refractive index (RI) detector could also be employed, especially if the compound lacks a strong chromophore. HPLC can effectively separate this compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination. In the pharmaceutical industry, HPLC is a standard method for the quality control of drug substances and products, and similar principles would apply to the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of sulfonamides in various matrices. nanobioletters.com However, a specific, validated HPLC method for the analysis of this compound is not described in the available literature.

In principle, a reversed-phase HPLC method would be the most probable approach for analyzing this compound. The selection of a stationary phase, typically a C18 or C8 column, would depend on the polarity of the compound. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. nanobioletters.comresearchgate.net The pH of the aqueous phase would be a critical parameter to control the ionization and retention of the sulfonamide.

Detection could be achieved using a UV detector, as many sulfonamides possess a chromophore that absorbs in the UV range. nanobioletters.com For more sensitive and selective analysis, a mass spectrometry (MS) detector could be employed (LC-MS), which would also provide structural information for confirmation of the analyte's identity. Given the lack of a strong chromophore in this compound, derivatization with a UV-active agent might be necessary to enhance detection by UV, or fluorescence detection could be used post-derivatization. nih.gov

Due to the absence of specific research findings, a data table for HPLC analysis of this compound cannot be provided.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative identification and separation of sulfonamides due to its simplicity and speed. nih.govtaylorfrancis.comslideshare.net It is often used for screening and to monitor the progress of chemical reactions. researchgate.netusda.gov Despite its common use for the sulfonamide class, specific TLC systems for this compound have not been detailed in scientific publications.

For a hypothetical TLC analysis, silica (B1680970) gel would be the most common choice for the stationary phase (the adsorbent on the TLC plate). usda.gov The mobile phase, or eluent, would be a solvent system optimized to achieve good separation. For sulfonamides, mixtures such as chloroform and tert-butanol (B103910) (80:20 v/v) have been used. usda.govslideshare.net The choice of solvent system depends on the polarity of the specific sulfonamide and is selected to provide an optimal Retention Factor (Rf) value, which aids in identification.

After developing the chromatogram, visualization of the separated spots is necessary. Since this compound is not colored, spots would need to be visualized. This can be achieved by viewing the plate under UV light if the compound is UV-active or if a fluorescent indicator is incorporated into the silica gel. usda.gov Alternatively, chemical staining reagents can be used. A common reagent for sulfonamides is fluorescamine, which reacts with the primary or secondary amine group to produce a fluorescent product visible under UV light. usda.gov

As no specific experimental data for the TLC analysis of N--Methylmethanesulfonamide is available, a data table cannot be generated.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. While it has been applied to some sulfonamides, often it requires a derivatization step to increase the volatility and thermal stability of these relatively polar compounds. There are no specific, established GC methods found for the direct analysis of this compound.

The direct analysis of this compound by GC could be challenging due to its polarity and potential for thermal degradation in the injector port or on the column. A derivatization step, such as methylation or silylation, would likely be required to convert the polar N-H group into a less polar, more volatile derivative.

A hypothetical GC method would involve a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-polysiloxane). The choice of detector is crucial; a Flame Ionization Detector (FID) could be used for general purposes, but for higher selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (GC-MS) would be more appropriate. GC-MS offers the significant advantage of providing mass spectra that can confirm the identity of the compound. usda.gov

Without specific research and validated methods, providing a data table with detailed findings for the GC analysis of this compound is not possible.

Environmental Fate and Toxicological Research on N Methylmethanesulfonamide

Biotransformation and Metabolite Identification

Biotransformation is the process by which living organisms modify chemical substances. This metabolic process is crucial in determining the persistence, bioaccumulation, and potential toxicity of a compound in the environment. The identification of metabolites is a key component of understanding these transformation pathways.

Hypothetical Biotransformation Pathways:

In the absence of specific data for N-Methylmethanesulfonamide, potential biotransformation pathways can be hypothesized based on its chemical structure. These reactions are typically enzymatic and can be broadly categorized as Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, potential Phase I reactions could include:

N-demethylation: The removal of the methyl group from the nitrogen atom, which would yield methanesulfonamide (B31651).

Hydroxylation: The addition of a hydroxyl group to the methyl group attached to the nitrogen or the methyl group of the methanesulfonyl moiety.

Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Potential Phase II reactions could include:

Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl or amine groups.

Sulfation: Conjugation with a sulfonate group.

Analytical Techniques for Metabolite Identification:

The identification and structural elucidation of metabolites are typically achieved using a combination of advanced analytical techniques, primarily mass spectrometry (MS) coupled with separation methods like liquid chromatography (LC).

Analytical TechniqueApplication in Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the parent compound from its metabolites and provides mass-to-charge ratio information for identification.
Tandem Mass Spectrometry (MS/MS) Fragments ions to provide structural information, aiding in the definitive identification of metabolites.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the unambiguous structural elucidation of isolated metabolites.

Computational Toxicology and Risk Assessment

Computational toxicology utilizes computer models to predict the potential toxicity of chemicals, providing a valuable tool for risk assessment, especially when experimental data is limited. nih.govresearchgate.net These in silico methods can help prioritize chemicals for further testing and reduce reliance on animal studies. thebts.orgri.se

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are a cornerstone of computational toxicology. nih.govnih.gov They are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity. nih.govmdpi.com For this compound, QSAR models could be developed or used to predict various toxicological endpoints.

Table of Potential QSAR Model Applications for this compound:

Toxicological EndpointDescription of QSAR Model Application
Mutagenicity Predicts the potential of the compound to cause genetic mutations.
Carcinogenicity Assesses the likelihood of the compound to cause cancer.
Reproductive Toxicity Evaluates potential adverse effects on reproductive functions.
Aquatic Toxicity Predicts the toxicity to aquatic organisms such as fish, daphnia, and algae.
Persistence, Bioaccumulation, and Toxicity (PBT) Models the environmental persistence, potential to accumulate in organisms, and overall toxicity.

Risk Assessment Framework:

A comprehensive risk assessment integrates data from various sources, including experimental studies and computational models, to characterize the potential hazards of a chemical and the likelihood of exposure.

Steps in a Computational Risk Assessment:

Hazard Identification: Utilize QSAR and other in silico tools to predict potential toxicological effects.

Dose-Response Assessment: Model the relationship between the dose of the chemical and the incidence of adverse effects.

Exposure Assessment: Predict environmental concentrations and potential human and ecological exposure levels using fate and transport models.

Risk Characterization: Integrate the hazard, dose-response, and exposure information to estimate the probability of adverse effects occurring under specific exposure scenarios.

Future Research Directions and Emerging Applications of N Methylmethanesulfonamide

Integration into Advanced Materials Science

The unique properties of N-Methylmethanesulfonamide as a solvent and a stable chemical entity are opening avenues for its integration into advanced materials. maratek.com Research is increasingly focused on leveraging its characteristics for the development of high-performance polymers and sophisticated nanomaterials.

One of the promising areas is its potential use as a solvent in the fabrication of polymer electrolytes for solid-state batteries. nih.gov Solvents like N-Methyl-2-pyrrolidone (NMP), which share structural similarities with this compound, are crucial in dissolving polymer binders and dispersing active materials to create uniform electrode slurries and thin, ionically conductive films. maratek.com The ability of this compound to dissolve polymers suggests its suitability for similar applications, potentially influencing the ionic conductivity and mechanical integrity of solid electrolytes. maratek.comnih.gov

Furthermore, the field of nanotechnology presents opportunities for this compound. The synthesis of nanoparticles often involves various physical and chemical methods where the choice of solvent can be critical. mdpi.com Green synthesis approaches, utilizing plant extracts and microorganisms, are gaining traction, and the solvent medium plays a significant role in these processes. mdpi.com The potential of this compound as a solvent in the controlled synthesis of metallic or polymeric nanoparticles is an area ripe for exploration, potentially influencing particle size, shape, and stability. mdpi.comnih.gov

Potential Applications in Advanced Materials
Application AreaPotential Role of this compoundAnticipated Benefits
Solid-State BatteriesSolvent for polymer electrolyte castingEnhanced ionic conductivity and mechanical stability
Conductive PolymersSolvent for formulation and processingImproved material homogeneity and performance
Nanoparticle SynthesisReaction medium or stabilizing agentControl over nanoparticle size, shape, and functionality

Development of Novel Catalytic Systems

This compound is emerging as a compound of interest in the development of new catalytic systems, both as a catalyst itself and as a component in more complex systems. It has been identified as an effective catalyst in a variety of organic reactions, including amidation, esterification, and oxidation. maratek.com This intrinsic catalytic activity suggests a future where this compound-based catalysts could offer efficient and selective pathways for chemical synthesis.

A significant area of future research lies in its application in transition metal catalysis. The development of ligand-free catalytic systems is a key goal in sustainable chemistry, aiming to reduce costs and simplify reaction procedures. The structural features of this compound could allow it to function as a ligand or a promoter in such systems, stabilizing metal centers and facilitating catalytic cycles.

Overview of Catalytic Applications
Catalytic RoleReaction TypePotential Advantage
Direct CatalystAmidation, Esterification, OxidationMetal-free, potentially milder reaction conditions
Component in Catalytic SystemsTransition Metal-Catalyzed ReactionsLigand-free conditions, enhanced catalyst stability

Expansion into Other Interdisciplinary Research Fields

The utility of this compound as a versatile building block is driving its expansion into various interdisciplinary research fields, most notably in medicinal and agricultural chemistry. nih.govmdpi.com Its unique chemical structure allows for its incorporation into a wide array of complex molecules with targeted biological activities. nih.gov

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of new drug candidates. nih.govnih.gov The methanesulfonamide (B31651) group is a key functional group in many therapeutic agents, and the N-methyl substituent can play a significant role in modulating a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. nih.gov Research continues to explore the incorporation of this moiety into novel compounds aimed at a range of therapeutic targets.

Similarly, in the agrochemical sector, this compound is a valuable intermediate for the synthesis of modern pesticides and herbicides. nih.gov Its integration into the molecular structure of these agents can enhance their potency, selectivity, and environmental profile. nih.gov The ongoing need for more effective and environmentally benign crop protection solutions ensures that this compound will remain a relevant building block in agricultural research and development.

Table of Compounds
Compound Name
This compound
N-Methyl-2-pyrrolidone

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Methylmethanesulfonamide, and how can reaction conditions be optimized for purity?

  • Methodological Answer : this compound is typically synthesized via sulfonylation of methylamine with methanesulfonyl chloride under controlled alkaline conditions (e.g., in the presence of triethylamine or NaOH). Optimization involves monitoring reaction temperature (0–5°C to prevent side reactions) and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Characterization via IR spectroscopy (S=O stretching at ~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) and ¹H NMR (singlet for N–CH₃ at δ ~3.0 ppm) is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR, IR, and mass spectrometry is recommended. For example:

  • ¹H NMR : Peaks for N–CH₃ (δ ~3.0 ppm) and SO₂–NH (δ ~6.5–7.0 ppm, broad if protonated).
  • IR : Confirm sulfonamide group via asymmetric/symmetric S=O stretches.
  • Mass Spec : Molecular ion peak at m/z 109 (C₂H₇NO₂S) and fragmentation patterns (e.g., loss of CH₃ group).
    Cross-validation with elemental analysis (C, H, N, S) ensures >98% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation. Avoid contact with strong oxidizers. Storage conditions: airtight container, desiccated, at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities (e.g., unreacted starting materials) or solvent residues. Steps:

Re-purify the compound using gradient HPLC (C18 column, acetonitrile/water mobile phase).

Compare experimental spectra with computational predictions (DFT-based NMR simulations).

Validate via 2D NMR (HSQC, HMBC) to assign ambiguous signals.
For example, a 2022 study resolved overlapping peaks in a derivative using HSQC to correlate NH protons with adjacent carbons .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound batches?

  • Methodological Answer : HPLC-MS/MS with a phenyl-hexyl column (3.5 µm, 150 mm × 4.6 mm) and 0.1% formic acid in water/acetonitrile gradient (5–95% over 20 min) achieves LOD <0.1%. For example, pharmacopeial standards set impurity limits (e.g., ≤0.5% for [3-(2-methylaminoethyl)-1H-indol-5-yl] derivatives) using this method .

Q. How can reaction yields be improved during the synthesis of this compound analogs with bulky substituents?

  • Methodological Answer : Steric hindrance can reduce nucleophilicity. Strategies:

  • Use microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction kinetics.
  • Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
  • Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar byproducts) .

Q. What crystallographic techniques validate the three-dimensional structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is gold-standard. Key steps:

Grow crystals via slow evaporation (e.g., dichloromethane/hexane).

Collect data (Mo-Kα radiation, λ = 0.71073 Å) and solve structure using SHELX.

Refine with Olex2 to confirm bond angles/geometry. For example, a 2013 study confirmed the distorted tetrahedral geometry at sulfur using SC-XRD (R factor = 0.065) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methylmethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.